molecular formula C8H8F2O B1304716 2,3-Difluoro-4-methylbenzyl alcohol CAS No. 252004-41-4

2,3-Difluoro-4-methylbenzyl alcohol

Cat. No.: B1304716
CAS No.: 252004-41-4
M. Wt: 158.14 g/mol
InChI Key: DQSLGRQGXKEAKS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzyl alcohol is an organic compound with the chemical formula C8H8F2O. It belongs to the family of benzyl alcohols, which are widely used in various fields such as pharmaceuticals and agrochemicals. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, along with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzyl alcohol typically involves the fluorination of 4-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 2,3-Difluoro-4-methylbenzylamine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 2,3-Difluoro-4-methylbenzaldehyde or 2,3-Difluoro-4-methylbenzoic acid.

    Reduction: 2,3-Difluoro-4-methylbenzylamine.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylbenzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzyl alcohol
  • 4-Methylbenzyl alcohol
  • 2,3-Difluoro-4-methylbenzoic acid

Uniqueness

2,3-Difluoro-4-methylbenzyl alcohol is unique due to the combination of fluorine atoms and a methyl group on the benzene ring, which can significantly alter its chemical and biological properties compared to other benzyl alcohols. The presence of fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSLGRQGXKEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-(2,3-difluoro-4-methyl-benzyloxy)-dimethyl-silane (6.5 g, 24 mmol) in THF (24 mL) was added tetrabutylammonium fluoride (24 mL of a 1M solution in THF, 24 mmol). After stirring at ambient temperature for 1 hour, the mixture was poured into water, acidified with 1M aqueous HCl, extracted 3× with ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10:1 to 2:1 hexane-ethyl acetate), affording (2,3-Difluoro-4-methyl-phenyl)-methanol as a light yellow oil.
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tert-butyl-(2,3-difluoro-4-methyl-benzyloxy)-dimethyl-silane
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